molecular formula C18H15F3N6OS B4371704 1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371704
M. Wt: 420.4 g/mol
InChI Key: QJNJXNSRBQLRDG-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the trifluoromethyl group and the carboxamide functionality. The final steps involve the attachment of the 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl moiety and the methyl group. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with similar compounds, such as:

    1-Methyl-2-phenyl-1H-benzimidazole: This compound has a similar benzimidazole core but lacks the trifluoromethyl and thieno[2,3-c]pyrazole groups.

    N’-(4-Methoxybenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide: This compound contains a benzimidazole core and a hydrazide group but differs in its overall structure and functional groups.

    2-((1-Methyl-1H-benzimidazol-2-yl)thio)-N’-(1-naphthylmethylene)acetohydrazide: This compound has a benzimidazole core and a thioether linkage but differs in its substituents and overall structure.

Properties

IUPAC Name

1-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6OS/c1-10-5-3-4-6-11(10)8-27-9-22-17(25-27)23-15(28)13-7-12-14(18(19,20)21)24-26(2)16(12)29-13/h3-7,9H,8H2,1-2H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNJXNSRBQLRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
1-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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